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Compound of Interest

Compound Name: Tioxacin

Cat. No.: B1197314

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of
Tioxacin

Abstract

Tioxacin is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor,
c-Met, which is often dysregulated in various human cancers. This document provides a
comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)
properties of Tioxacin in various in vitro and in vivo models. The data presented herein support
the continued development of Tioxacin as a potential therapeutic agent for oncology
indications.

Pharmacokinetics of Tioxacin in Preclinical Models

The pharmacokinetic profile of Tioxacin was evaluated in CD-1 mice and Sprague-Dawley rats
to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Murine Pharmacokinetic Study

e Animal Models: Male CD-1 mice (n=3 per time point), aged 6-8 weeks.

e Dosing: A single dose of Tioxacin was administered via oral gavage (10 mg/kg) or
intravenous injection (2 mg/kg). The oral formulation was a suspension in 0.5%
methylcellulose. The intravenous formulation was a solution in 10% DMSO, 40% PEG300,
and 50% saline.
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o Sample Collection: Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2,
4, 8, and 24 hours post-administration. Plasma was isolated by centrifugation.

e Bioanalysis: Tioxacin concentrations in plasma were quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of
guantification (LLOQ) was 1 ng/mL.

o Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis with Phoenix WinNonlin software.

Pharmacokinetic Parameters of Tioxacin

The following table summarizes the key pharmacokinetic parameters of Tioxacin in mice and
rats following a single dose administration.

Oral (10
IV (2 mglkg) - Oral (10 IV (2 mglkg) -
Parameter mgl/kg) -
Mouse mg/kg) - Rat Rat
Mouse
Cmax (ng/mL) 1250 + 180 2500 + 310 980 + 150 1950 = 250
Tmax (hr) 1.0 0.25 2.0 0.25
AUCO-t
7500 = 950 3200 = 400 8800 + 1100 4100 + 520
(ng-hr/mL)
AUCO-inf
7800 = 1000 3250 + 410 9100 + 1150 4180 + 530
(ng-hr/mL)
t1/2 (hr) 45+0.8 3.8+0.6 6.2+1.1 5.5+0.9
ClI (L/hr/kg) - 0.62 + 0.08 - 0.48 £ 0.06
vd (L/kg) - 33+05 - 3.8+0.7
Oral
Bioavailability 48% - 43.5% -

(F%)

Visualization of the Pharmacokinetic Study Workflow
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Workflow for the preclinical pharmacokinetic study of Tioxacin.

Pharmacodynamics of Tioxacin

The pharmacodynamic effects of Tioxacin were assessed by its ability to inhibit the c-Met
signaling pathway and its subsequent anti-tumor efficacy in a xenograft model.

Experimental Protocol: In Vivo Xenograft Efficacy Study

¢ Cell Line: Human gastric carcinoma cell line (MKN-45) with c-Met amplification.
¢ Animal Model: Female athymic nude mice, aged 6-8 weeks.

e Tumor Implantation: 5 x 10"6 MKN-45 cells were implanted subcutaneously into the right

flank of each mouse.
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o Treatment: When tumors reached an average volume of 150-200 mm3, mice were

randomized into vehicle and Tioxacin treatment groups (n=8 per group). Tioxacin was

administered orally once daily at doses of 10, 30, and 50 mg/kg.

» Efficacy Endpoints: Tumor volumes were measured twice weekly. The primary efficacy

endpoint was tumor growth inhibition (TGI).

o PD Biomarkers: At the end of the study, tumors were excised to measure the inhibition of c-

Met phosphorylation via western blot.

In Vivo Efficacy and Target Engagement

Tioxacin demonstrated dose-dependent anti-tumor activity in the MKN-45 xenograft model.

Tumor Growth Inhibition

Dose (mgl/kg/day)

p-c-Met Inhibition (%)

(TGI1%)
10 45% 35%
30 78% 72%
50 95% 91%

Visualization of the Tioxacin Signhaling Pathway
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Tioxacin inhibits the HGF/c-Met signaling pathway.
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Pharmacokinetic/Pharmacodynamic (PK/PD)
Relationship

A clear relationship was established between Tioxacin plasma concentration and the extent of
tumor growth inhibition. The PK/PD analysis indicates that sustained plasma concentrations
above the in vitro IC90 for p-c-Met inhibition are required for optimal anti-tumor efficacy.

Visualization of the PK/PD Logical Relationship
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« To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Tioxacin
in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197314#pharmacokinetics-and-pharmacodynamics-
of-tioxacin-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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